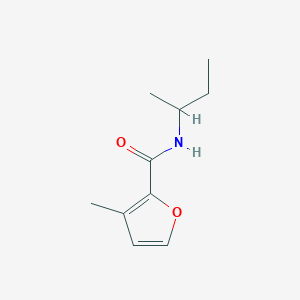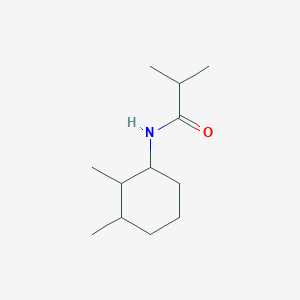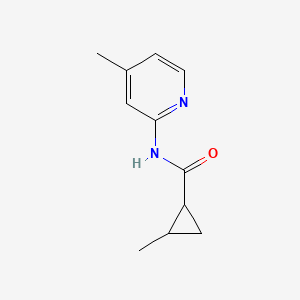
2-methyl-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclopropane carboxamide derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide in lab experiments is its potential therapeutic applications in the field of medicine. This compound has shown promising results in the treatment of cancer, pain, inflammation, and neurological disorders. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and accessibility for researchers.
Direcciones Futuras
There are several future directions for the research and development of 2-methyl-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of cancer, pain, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems. Another potential direction is to develop more efficient and cost-effective synthesis methods for this compound, which may increase its availability and accessibility for researchers.
Métodos De Síntesis
The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide involves a multistep process. The first step involves the preparation of 2-methyl-4-methylpyridine-2-carboxylic acid. This is followed by the conversion of the carboxylic acid group to an acid chloride group using thionyl chloride. The acid chloride is then reacted with cyclopropane amine to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has shown potential applications in the field of medicine. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-3-4-12-10(5-7)13-11(14)9-6-8(9)2/h3-5,8-9H,6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPVFZMMVUSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate](/img/structure/B7503424.png)
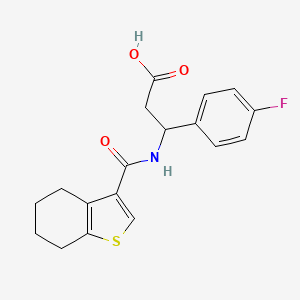
![2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-pentan-2-ylacetamide](/img/structure/B7503430.png)
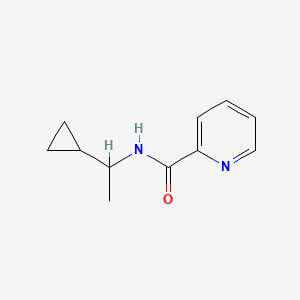


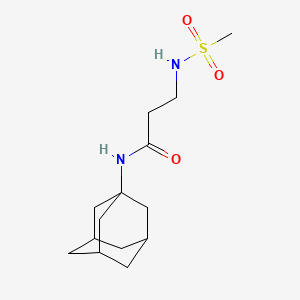
![1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7503464.png)
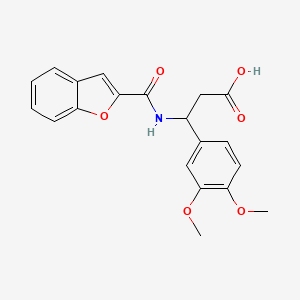
![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)

